molecular formula C16H16N6O2 B2937288 3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034362-55-3

3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No. B2937288
CAS RN: 2034362-55-3
M. Wt: 324.344
InChI Key: GRUZJKMKINVYBZ-UHFFFAOYSA-N
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Description

3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (referred to as TAZQ) is a quinazolinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. TAZQ is a heterocyclic compound that has a unique chemical structure, making it an interesting target for synthesis and study.

Scientific Research Applications

Antimicrobial Applications

Research has highlighted the synthesis and evaluation of various derivatives for their antimicrobial efficacy. Compounds incorporating azetidinone and quinazolin-4(3H)-one moieties have shown significant activity against a range of bacterial and fungal pathogens. The structure-activity relationship studies suggest that specific substitutions on the quinazolinone ring enhance antimicrobial potency (Lokh, Wala, & Patel, 2013; Patel & Patel, 2011).

Anti-inflammatory Applications

Newer derivatives have been synthesized and evaluated for their anti-inflammatory activity. This research area explores the potential of these compounds to act as effective agents in reducing inflammation, with some showing promising results in preclinical models (Kumar & Rajput, 2009).

Antihypertensive Applications

Studies have also synthesized novel compounds for their potential antihypertensive effects. These investigations aim to find new therapeutic agents that can manage hypertension effectively, with some compounds demonstrating significant activity in lowering blood pressure in experimental settings (Alagarsamy & Pathak, 2007).

Synthesis and Characterization

The synthesis and structural characterization of these compounds form a significant part of the research, laying the groundwork for further pharmacological evaluations. Innovative synthetic routes and characterization techniques are employed to develop novel derivatives with potential biological activities (Chernyshev et al., 2014).

properties

IUPAC Name

3-[3-oxo-3-[3-(triazol-1-yl)azetidin-1-yl]propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-15(21-9-12(10-21)22-8-6-18-19-22)5-7-20-11-17-14-4-2-1-3-13(14)16(20)24/h1-4,6,8,11-12H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUZJKMKINVYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

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